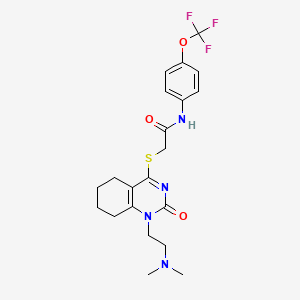

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

説明

This compound is a quinazolinone-based acetamide derivative featuring a hexahydroquinazolinone core substituted with a dimethylaminoethyl group at position 1 and a 4-(trifluoromethoxy)phenyl acetamide moiety linked via a thioether bridge. The structural complexity arises from its fused bicyclic system, which confers rigidity, and the trifluoromethoxy group, which enhances metabolic stability and lipophilicity.

特性

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O3S/c1-27(2)11-12-28-17-6-4-3-5-16(17)19(26-20(28)30)32-13-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYMILVJLPJQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article delves into its chemical structure, synthesis, and biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinazolinone core structure that is characteristic of many biologically active molecules. Its molecular formula is , with a molecular weight of approximately 454.5 g/mol. The presence of various functional groups—including a dimethylaminoethyl side chain, a thioether linkage, and a trifluoromethoxy-substituted phenyl ring—suggests diverse pharmacological applications.

Structural Highlights

| Property | Details |

|---|---|

| Molecular Formula | C21H25F3N4O2S |

| Molecular Weight | 454.5 g/mol |

| IUPAC Name | 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide |

| CAS Number | 899950-07-3 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

- Formation of the Quinazolinone Core : This is achieved through condensation reactions involving appropriate substrates.

- Introduction of the Dimethylaminoethyl Group : This side chain is added through alkylation methods.

- Thioether Formation : The thioether bond is established via nucleophilic substitution reactions.

- Final Assembly : The trifluoromethoxy-substituted phenyl acetamide group is attached through amide bond formation.

Biological Activity

Research indicates that quinazolinone derivatives exhibit a broad spectrum of biological activities including:

- Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor, which is critical in cancer treatment and other diseases.

- Antitumor Properties : Several studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Studies

-

Kinase Inhibition Assays : In vitro studies demonstrate that derivatives of quinazolinones can effectively inhibit various kinases involved in cell signaling pathways related to cancer progression.

- Example: A study reported that a related quinazolinone derivative inhibited the activity of the EGFR kinase by more than 70%, suggesting potential therapeutic applications in EGFR-driven cancers.

-

Anticancer Activity : Research has highlighted the compound's ability to reduce cell viability in various cancer cell lines including breast and lung cancer cells.

- Example: A comparative study showed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency.

The exact mechanism through which this compound exerts its biological effects is still under investigation; however, it is hypothesized to involve:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases.

- Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival.

類似化合物との比較

Quinazolinone Derivatives

- N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide (): This compound shares the acetamide backbone but incorporates a diazenylphenyl group and lacks the quinazolinone-thioether linkage. DFT studies highlight its planar structure, contrasting with the bicyclic rigidity of the target compound.

- 2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives (): These derivatives retain the quinazolinone core but replace the trifluoromethoxy group with dichlorophenylmethyl substituents. Synthesis involves hydrogen peroxide oxidation, differing from the thioether coupling used for the target compound.

Triazole-Acetamide Analogues

- 2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (): Synthesized via click chemistry, this compound replaces the quinazolinone with a triazole-thiazole system. The nitroquinoxaline moiety introduces distinct electronic effects compared to the trifluoromethoxy group.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogues

- IR Spectral Analysis :

The target compound’s carbonyl stretch (C=O) is expected near 1660–1680 cm⁻¹, similar to AJ5d . However, triazole derivatives (e.g., ) lack this band due to tautomeric shifts .

Computational Similarity and Activity Trends

- Tanimoto Similarity: Using MACCS or Morgan fingerprints (–7), the target compound shows moderate similarity (~0.6–0.7) to AJ5d () due to shared quinazolinone and acetamide motifs. Lower similarity (~0.4–0.5) is observed with triazole analogues () .

- The trifluoromethoxy group may enhance blood-brain barrier penetration compared to halogenated derivatives .

Analytical Dereplication Strategies

- Molecular Networking (): High-resolution MS/MS profiles of the target compound would cluster with other quinazolinone-acetamide derivatives (cosine score >0.8). Triazole analogues () would form separate clusters due to divergent fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。